Pyocyanin

Übersicht

Beschreibung

Pyocyanin is a blue secondary metabolite produced by the Gram-negative bacterium Pseudomonas aeruginosa. It is known for its ability to oxidize and reduce other molecules, making it a potent antimicrobial agent. This compound is a zwitterion at blood pH, allowing it to easily cross cell membranes. It exists in three different states: oxidized (blue), monovalently reduced (colorless), and divalently reduced (red). The compound is also responsible for the characteristic blue-green color of Pseudomonas aeruginosa colonies .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Pyocyanin wird durch eine Reihe von enzymatischen Reaktionen synthetisiert, die von Chorisminsäure ausgehen. Die Biosynthese umfasst mehrere Enzyme, darunter PhzE, PhzD, PhzF und PhzB, die die Bildung von Phenazin-1-Carbonsäure, einem Vorläufer von this compound, katalysieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Kultivierung von Pseudomonas aeruginosa in spezifischen Medien, die die Pigmentproduktion fördern. Das Pigment wird dann mit Lösungsmitteln wie Chloroform extrahiert und durch verschiedene chromatographische Verfahren gereinigt .

Analyse Chemischer Reaktionen

Redox Cycling and ROS Generation

Pyocyanin’s toxicity stems from its ability to cycle between oxidized (blue) and reduced (colorless) states, generating ROS through electron transfer:

-

Superoxide (O₂·⁻) : this compound accepts electrons from NAD(P)H or cellular thiols (e.g., glutathione), reducing to its radical form. This radical reacts with oxygen, producing O₂·⁻ via autoxidation .

-

Hydrogen peroxide (H₂O₂) : O₂·⁻ undergoes dismutation (spontaneously or via superoxide dismutase) to form H₂O₂ .

-

Hydroxyl radicals (·OH) : In the presence of Fe²⁺, H₂O₂ converts to highly reactive ·OH via the Fenton reaction .

Key Findings :

-

This compound depletes NADPH pools, impairing cellular redox balance .

-

Catalase activity is inhibited by this compound, exacerbating H₂O₂ accumulation .

Direct Oxidation of Thiols

This compound directly oxidizes thiol-containing compounds, forming thiyl radicals (RS·) and ROS:

Mechanism :

Biological Impact :

pH-Dependent Reactivity

This compound’s redox potential varies with pH, influencing its reactivity:

-

Acidic conditions (pH < 6) : this compound exists as a cation, enhancing its electron-accepting capacity .

-

Neutral/alkaline conditions : Zwitterionic form predominates, reducing oxidative potency .

Experimental Data :

Biological Implications

-

QS Regulation : this compound selects for P. aeruginosa strains with functional quorum sensing (QS) by stressing QS-deficient mutants via ROS .

-

Antimicrobial Activity : ROS production damages competitor bacteria and host cells .

-

Mitochondrial Targeting : this compound disrupts mitochondrial electron transport, amplifying ROS in eukaryotic cells .

Analytical Methods

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Antimicrobial Properties

Pyocyanin exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. For instance, this compound demonstrated a minimum inhibitory concentration (MIC) of 38.05 μM against MRSA strains, effectively disrupting biofilm formation in a concentration-dependent manner .

Anticancer Potential

Recent research highlights this compound's cytotoxic effects on various human cancer cell lines, suggesting its potential as a chemotherapeutic agent. Its ability to induce oxidative stress in cancer cells is a key mechanism behind its anticancer properties .

Neuroprotective Effects

this compound has also been investigated for its neuroprotective properties, with studies indicating that it may help mitigate oxidative stress-related neuronal damage .

Agricultural Applications

Biocontrol Agent

In agriculture, this compound serves as a biocontrol agent against plant pathogens. It has been shown to inhibit the growth of several phytopathogens such as Magnaporthe grisea and Xanthomonas oryzae, demonstrating effective antifungal properties at concentrations as low as 150 ppm .

Natural Pesticide

Due to its broad-spectrum antimicrobial activity, this compound can be developed into a natural pesticide, offering an eco-friendly alternative to synthetic chemicals in pest management strategies .

Industrial Applications

Food Preservation

this compound's antibacterial properties make it a promising candidate for use as a food preservative. It has been effective against foodborne pathogens like Bacillus cereus and Salmonella enterica, indicating its potential to enhance food safety .

Textile Dyeing

The pigment is also utilized in the textile industry as a natural dye due to its vibrant color and ability to impart color to fabrics like cotton. Its application in textile dyeing aligns with the growing demand for sustainable and eco-friendly dyeing processes .

Environmental Biotechnology

Bioremediation

this compound plays a role in biodegradation processes, particularly in the breakdown of petroleum-derived contaminants. Its redox-active nature facilitates electron transfer in microbial fuel cells, enhancing energy output while aiding in environmental cleanup efforts .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biomedical | Antimicrobial | Effective against MRSA and Candida albicans |

| Anticancer | Cytotoxic effects on various cancer cell lines | |

| Neuroprotective | Mitigates oxidative stress in neurons | |

| Agricultural | Biocontrol | Inhibits Magnaporthe grisea at 150 ppm |

| Natural pesticide | Eco-friendly alternative to synthetic pesticides | |

| Industrial | Food preservation | Effective against foodborne pathogens |

| Textile dyeing | Vibrant colorant for cotton fabrics | |

| Environmental | Bioremediation | Aids in degradation of petroleum contaminants |

Case Studies

- Antimicrobial Efficacy Against MRSA

- Biocontrol in Agriculture

- Food Preservation Potential

Wirkmechanismus

Pyocyanin exerts its effects primarily through the generation of reactive oxygen species, which induce oxidative stress in target cells. This oxidative stress can damage cellular components, leading to cell death. This compound targets various molecular pathways, including those involved in cellular respiration and iron metabolism .

Vergleich Mit ähnlichen Verbindungen

Pyocyanin gehört zur Familie der Phenazine, die für ihre redoxaktiven Eigenschaften bekannt sind. Ähnliche Verbindungen umfassen Phenazin-1-Carbonsäure, Phenazin-1,6-Dicarbonsäure und Phenazin-1,6-Dimethanol. Im Vergleich zu diesen Verbindungen ist this compound einzigartig in seiner Fähigkeit, leicht Zellmembranen zu durchqueren und reaktive Sauerstoffspezies zu erzeugen, was es zu einem stärkeren antimikrobiellen Mittel macht .

Ähnliche Verbindungen:

- Phenazin-1-Carbonsäure

- Phenazin-1,6-Dicarbonsäure

- Phenazin-1,6-Dimethanol

Die einzigartigen Eigenschaften und die breite Palette an Anwendungen von this compound machen es zu einer Verbindung von großem Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung.

Biologische Aktivität

Pyocyanin, a blue-green pigment produced by Pseudomonas aeruginosa, has garnered significant attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Characterization

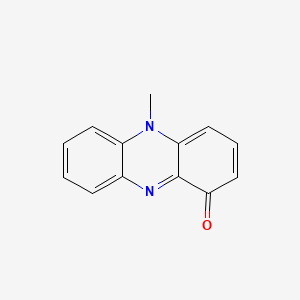

This compound is a phenazine derivative characterized by its redox-active properties. It has been identified using techniques such as UV-Vis spectroscopy, FT-IR, and GC-MS. The molecular formula of this compound is C13H10N2O, with a molecular weight of 226.24 g/mol.

Antimicrobial Activity

One of the most notable features of this compound is its potent antimicrobial activity against a variety of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 200 µg/mL | Inhibition of growth |

| Escherichia coli | 150 µg/mL | Inhibition of growth |

| Candida albicans | 300 µg/mL | Limited antibiofilm activity |

| Acinetobacter baumannii | 100 µg/mL | Moderate inhibition |

Research indicates that this compound accounts for 90-95% of the antibacterial capabilities of Pseudomonas aeruginosa . It has shown effectiveness in inhibiting biofilm formation, which is crucial in treating chronic infections associated with biofilms on medical devices .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and enhance antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) against oxidative stress induced by hydrogen peroxide (H₂O₂) .

- Antioxidant Assays :

- DPPH Assay: IC50 = 72 µM

- ABTS Assay: IC50 = 179 µM

- FRAP Assay: Higher antioxidant capacity compared to standard antioxidants.

Anticancer Activity

Recent studies have explored this compound's potential as an anticancer agent. It has shown cytotoxic effects on various cancer cell lines while exhibiting minimal toxicity to normal cells:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SK-MEL-30 (Melanoma) | 72 | Antiproliferative effect |

| HT-29 (Colon Cancer) | 179 | Antiproliferative effect |

| MCF-7 (Breast Cancer) | Not specified | Significant cytotoxicity |

In vitro studies suggest that this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Case Studies

- Clinical Isolates : A study on clinical isolates from cystic fibrosis patients revealed that this compound inhibited the growth of Staphylococcus aureus and other Gram-positive bacteria at low concentrations .

- Biofilm Studies : this compound's efficacy in disrupting biofilms formed by pathogens such as Candida albicans and Pseudomonas aeruginosa was highlighted in a study where it showed substantial effects on biofilm inhibition and eradication .

- Social Cheating in Bacteria : Research demonstrated that this compound promotes cooperative behavior among Pseudomonas aeruginosa, restricting the emergence of social cheaters within bacterial populations .

Eigenschaften

IUPAC Name |

5-methylphenazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCMLFHHXWETLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C3C1=CC=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041108 | |

| Record name | Pyocyanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-66-5 | |

| Record name | Pyocyanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyocyanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyocyanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYOCYANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OQM399341 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pyocyanin exert its effects on human cells?

A1: this compound exerts its effects primarily through its redox-active properties. It can undergo redox cycling in the presence of oxygen, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide [, , ]. These ROS can damage cellular components, leading to oxidative stress and various downstream effects, including apoptosis, impaired immune cell function, and disruption of cellular processes [, , , , ].

Q2: What are the specific cellular targets of this compound?

A2: this compound has been shown to affect various cellular targets and processes. It can inhibit catalase activity, deplete glutathione levels [, ], and interfere with calcium signaling []. It has also been shown to affect mitochondrial function, potentially by interfering with the electron transport chain [, ]. These effects contribute to this compound-mediated cytotoxicity and disruption of cellular function.

Q3: How does this compound contribute to Pseudomonas aeruginosa virulence?

A3: this compound contributes to Pseudomonas aeruginosa virulence through multiple mechanisms:

- Immune modulation: this compound can induce neutrophil apoptosis [], inhibit phagocytosis by macrophages [], and modulate cytokine release from immune cells [], thus impairing the host's immune response to infection.

- Enhancement of biofilm formation: this compound promotes the release of extracellular DNA, a key component of biofilms [, ]. Biofilms provide a protective environment for bacteria, making them more resistant to antibiotics and the host immune system.

- Iron acquisition: this compound can reduce ferric iron to ferrous iron, facilitating iron uptake by Pseudomonas aeruginosa []. Iron is an essential nutrient for bacterial growth and virulence.

Q4: What is the molecular formula, weight, and spectroscopic data for this compound?

A4: this compound (5-N-methyl-1-hydroxyphenazinium betaine) has the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol. Spectroscopically, this compound exhibits characteristic absorption maxima in the UV-Vis region, with its exact wavelength dependent on pH and redox state [, ].

Q5: What is known about the stability of this compound under various conditions?

A5: this compound's stability is influenced by factors such as pH, temperature, and light exposure. It exhibits pH-dependent color changes, appearing blue in neutral or basic conditions and red under acidic conditions [, ]. Its stability under specific conditions may vary and require further investigation.

Q6: Does this compound exhibit any catalytic properties?

A6: While not traditionally considered an enzyme, this compound's redox activity allows it to participate in electron transfer reactions. For instance, it can catalyze the reduction of ferric iron to ferrous iron, potentially influencing iron acquisition by Pseudomonas aeruginosa [].

Q7: How do structural modifications of this compound affect its activity?

A7: While the provided articles do not directly address specific SAR studies of this compound, they highlight the importance of its redox-active phenazine core for its biological activity []. Modifications to this core structure could potentially alter its redox potential, affecting its ability to generate ROS and interact with cellular targets. Further research is needed to systematically investigate the impact of structural modifications on this compound's activity, potency, and selectivity.

Q8: Are there any specific formulation strategies for this compound?

A8: The provided articles primarily focus on this compound's biological activity and do not discuss specific formulation strategies. Developing stable formulations of this compound for potential therapeutic applications would require further research to address its stability challenges under various storage conditions and delivery methods.

Q9: What is known about the ADME properties of this compound?

A9: The provided articles primarily focus on this compound's in vitro activity and do not provide detailed information about its ADME properties. Investigating this compound's absorption, distribution, metabolism, and excretion in relevant animal models would be crucial for understanding its potential systemic effects and therapeutic relevance.

Q10: What in vitro and in vivo models have been used to study this compound's effects?

A10: Researchers have employed various in vitro and in vivo models to investigate this compound's biological activity.

- In vitro models:

- In vivo models:

Q11: What are the known toxicological effects of this compound?

A11: this compound has been shown to exert toxic effects on various cell types, including lung epithelial cells, neutrophils, and macrophages [, , , ]. Its toxicity is attributed to its ability to generate ROS, leading to oxidative stress and cell death.

Q12: Have there been any studies on targeted delivery of this compound?

A12: The provided articles focus on this compound as a virulence factor and do not explore its potential therapeutic applications or targeted delivery strategies. Developing targeted delivery approaches for this compound would require extensive research to ensure its safe and effective delivery to specific cells or tissues while minimizing off-target effects.

Q13: How is this compound detected and quantified?

A13: Several analytical techniques are available for detecting and quantifying this compound:

- Spectrophotometry: this compound's distinct absorbance properties allow for its quantification using UV-Vis spectrophotometry [, , ].

- Chromatography: Techniques like high-performance liquid chromatography (HPLC) can be used to separate and quantify this compound in complex mixtures [].

- Electrochemical methods: Cyclic voltammetry has emerged as a sensitive and selective method for this compound detection, even in complex biological matrices like saliva [].

Q14: What is known about this compound's environmental fate and degradation?

A14: The provided articles primarily focus on this compound's biological activity and do not provide detailed information about its environmental fate and degradation pathways.

Q15: What is the solubility of this compound in different solvents?

A15: this compound exhibits solubility in both aqueous and organic solvents. It is soluble in water, chloroform, and dichloromethane, while its solubility in other solvents may vary [, ]. Understanding its solubility profile is crucial for developing formulations and investigating its behavior in different biological and environmental matrices.

Q16: How are analytical methods for this compound validated?

A16: Validation of analytical methods for this compound, like other analytical procedures, typically involves establishing method performance characteristics such as accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantitation.

Q17: What quality control measures are important for this compound research?

A17: Quality control measures for this compound research include ensuring the purity and identity of the compound, using calibrated instruments, following standardized protocols, and documenting experimental details meticulously.

Q18: Can this compound induce an immune response?

A18: While this compound is a bacterial product and can interact with immune cells, the provided articles do not specifically address its immunogenicity. Further research is needed to determine its potential to elicit an immune response and characterize the nature and consequences of such responses.

Q19: Does this compound interact with drug transporters?

A19: The provided articles do not provide information about this compound's potential interactions with drug transporters. Investigating such interactions could be relevant for understanding its absorption, distribution, and elimination, particularly if its therapeutic potential is explored in the future.

Q20: Can this compound affect drug-metabolizing enzymes?

A20: The provided articles do not directly address this compound's potential to induce or inhibit drug-metabolizing enzymes. Exploring such interactions would be crucial for understanding potential drug-drug interactions if this compound's therapeutic use is considered.

Q21: What is known about this compound's biocompatibility and biodegradability?

A21: While this compound is a naturally occurring compound, its biocompatibility and biodegradability are not extensively studied. Further research is needed to evaluate its long-term effects on biological systems and its potential to persist or degrade in the environment.

Q22: What are the best practices for this compound waste disposal?

A22: Disposal of this compound should adhere to local regulations and guidelines for hazardous waste management. Consulting with environmental health and safety offices or specialized waste disposal companies is recommended to ensure responsible and environmentally sound disposal practices.

Q23: What research infrastructure and resources are valuable for studying this compound?

A23: Research on this compound benefits from access to:

Q24: What are some historical milestones in this compound research?

A24: Key historical milestones in this compound research include:

- 1859: this compound was first isolated from purulent wound dressings by Mathurin-Joseph Fordos [].

- 1882: Carle Gessard linked this compound production to the bacterium now known as Pseudomonas aeruginosa [].

- 1938: The correct chemical structure of this compound was finally established by Hillemann [].

- Late 20th century - present: Research has increasingly focused on understanding this compound's role in Pseudomonas aeruginosa virulence, its mechanisms of toxicity, and its impact on host cells and immune responses [, , , , , , , , , , , , , , , , , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.